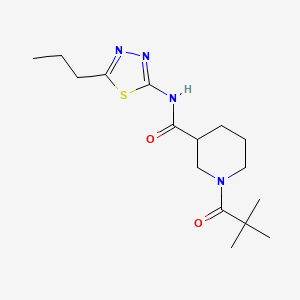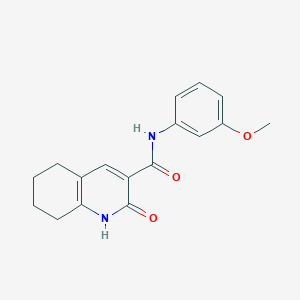![molecular formula C18H23N5O4S B4505816 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B4505816.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one
概要
説明
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a pyridazinone core, and a pyridinylpiperazine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Construction of the pyridazinone core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Attachment of the pyridinylpiperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyridazinone core using reagents like pyridine and piperazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyridine, piperazine derivatives, alkyl halides.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted pyridazinone compounds.
科学的研究の応用
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
類似化合物との比較
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene ring and have similar biological activities.
Dabigatran etexilate: Although structurally different, this compound also features a complex molecular architecture and is used in medicinal chemistry.
Uniqueness
2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one stands out due to its unique combination of a dioxidotetrahydrothiophene ring, a pyridazinone core, and a pyridinylpiperazine moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c24-17-5-4-15(20-23(17)14-6-12-28(26,27)13-14)18(25)22-10-8-21(9-11-22)16-3-1-2-7-19-16/h1-3,7,14H,4-6,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJCNPDFSFTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide](/img/structure/B4505734.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B4505746.png)
![7-(3-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4505750.png)
![methyl 2-methyl-3-{[(1-methyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4505754.png)
![2-(6-chloro-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505763.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4505785.png)

![N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE](/img/structure/B4505804.png)
![ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4505805.png)

![N-[2-(benzylthio)ethyl]-2-methylpropanamide](/img/structure/B4505818.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B4505823.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B4505827.png)

